(2R)-2-(4-Hydroxybutanoylamino)butanamide
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Overview
Description
(2R)-2-(4-Hydroxybutanoylamino)butanamide is a chemical compound with a specific stereochemistry, indicated by the (2R) configuration This compound features a butanamide backbone with a hydroxybutanoylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-Hydroxybutanoylamino)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butanoic acid derivatives and amines.
Formation of Amide Bond: The key step involves the formation of an amide bond between the butanoic acid derivative and the amine. This can be achieved using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Hydroxybutanoyl Group Introduction: The hydroxybutanoyl group is introduced through a reaction with a suitable hydroxybutanoic acid derivative under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-Hydroxybutanoylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide bond can be reduced to form amines.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used under mild conditions.
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
(2R)-2-(4-Hydroxybutanoylamino)butanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(4-Hydroxybutanoylamino)butanamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(4-Hydroxybutanoylamino)butanamide: The stereoisomer with (2S) configuration.
N-(4-Hydroxybutanoyl)butanamide: Lacks the specific stereochemistry.
4-Hydroxybutanamide: A simpler analogue without the butanoylamino group.
Uniqueness
(2R)-2-(4-Hydroxybutanoylamino)butanamide is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications where stereochemistry plays a crucial role, such as in drug design and synthesis.
Properties
Molecular Formula |
C8H16N2O3 |
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Molecular Weight |
188.22 g/mol |
IUPAC Name |
(2R)-2-(4-hydroxybutanoylamino)butanamide |
InChI |
InChI=1S/C8H16N2O3/c1-2-6(8(9)13)10-7(12)4-3-5-11/h6,11H,2-5H2,1H3,(H2,9,13)(H,10,12)/t6-/m1/s1 |
InChI Key |
ZGIMRWMZOPFQMV-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@H](C(=O)N)NC(=O)CCCO |
Canonical SMILES |
CCC(C(=O)N)NC(=O)CCCO |
Origin of Product |
United States |
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